
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly used in fragrances and flavoring agents. This particular compound is notable for its unique structure, which combines hexanedioic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and heptanoate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate typically involves esterification reactions. Esterification is a chemical reaction between an acid and an alcohol, resulting in the formation of an ester and water. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials, hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and heptanoic acid, are fed into the reactor where they undergo esterification. The process is optimized to minimize by-products and maximize the yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Hexanedioic acid and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol.
Reduction: Alcohols and acids corresponding to the ester components.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate involves its interaction with various molecular targets and pathways. The ester linkage can be hydrolyzed by esterases, releasing the constituent acids and alcohols. These products can then participate in various metabolic pathways, influencing cellular functions and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid, 2-ethyl-, ethyl ester: Similar ester structure but with different acid and alcohol components.
Hexanoic acid, 2-ethyl-, methyl ester: Another ester with a similar backbone but different esterifying alcohol.
Uniqueness
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate is unique due to its combination of hexanedioic acid and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
Properties
CAS No. |
84836-70-4 |
|---|---|
Molecular Formula |
C19H36O8 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)butyl heptanoate;hexanedioic acid |
InChI |
InChI=1S/C13H26O4.C6H10O4/c1-3-5-6-7-8-12(16)17-11-13(4-2,9-14)10-15;7-5(8)3-1-2-4-6(9)10/h14-15H,3-11H2,1-2H3;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
XOYHTZDNYBDOPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(CC)(CO)CO.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



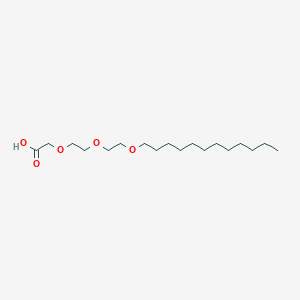
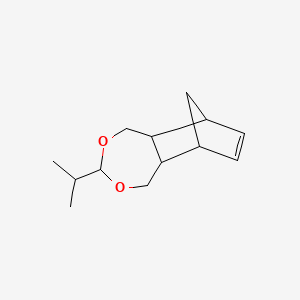
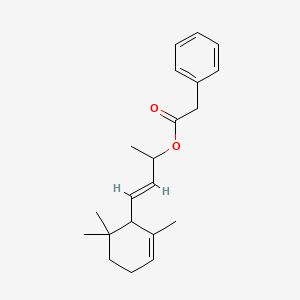
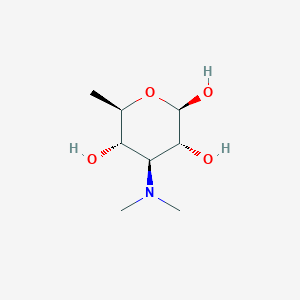
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)

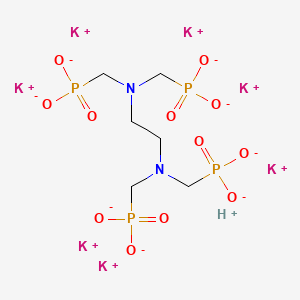

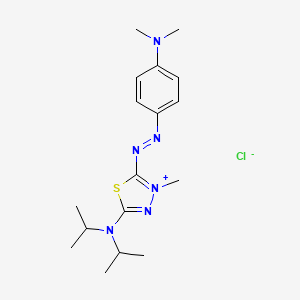
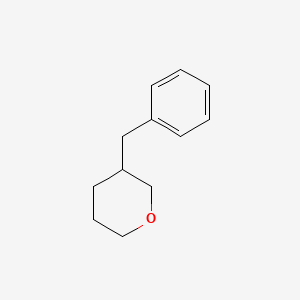
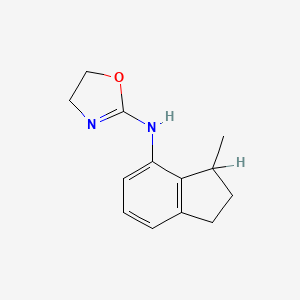

![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
